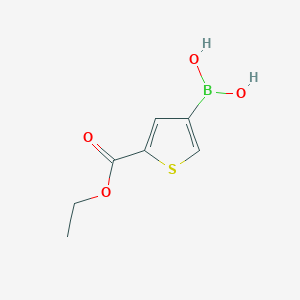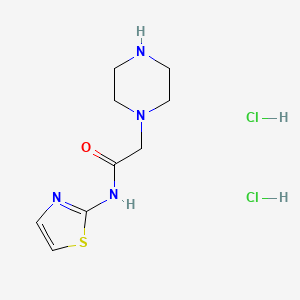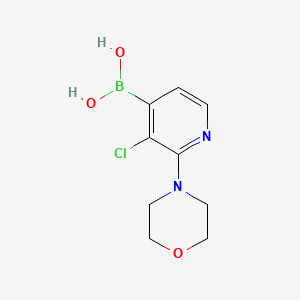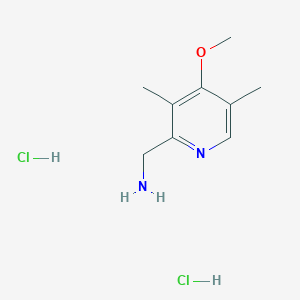
(4-Methoxy-3,5-dimethylpyridin-2-yl)methanamine dihydrochloride
Descripción general
Descripción
“(4-Methoxy-3,5-dimethylpyridin-2-yl)methanamine dihydrochloride” is a chemical compound with the CAS Number: 1158207-20-5 . It has a molecular weight of 239.14 and its IUPAC name is (4-methoxy-3,5-dimethyl-2-pyridinyl)methanamine dihydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H14N2O.2ClH/c1-6-5-11-8(4-10)7(2)9(6)12-3;;/h5H,4,10H2,1-3H3;2*1H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . and is typically stored at normal temperatures .Aplicaciones Científicas De Investigación
Photochemistry in Atom Transfer Radical Polymerization
- Application : This compound is involved in photochemically mediated atom transfer radical polymerization (ATRP). A study by (Ribelli, Konkolewicz, Pan, & Matyjaszewski, 2014) investigated its role in activator regeneration under ICAR ATRP conditions. It was found that activator regeneration is mostly due to chemical decomposition, not ambient lighting.
Reactions of 1,4-Dihydropyridine Derivatives
- Application : Research by (Gregory, Bullock, & Chen, 1979) describes the preparation and reactions of a dimethyl 4-(1-chloroethyl)-1,4-dihydropyridine derivative. The study explores its reactions with various nucleophilic reagents.
Synthesis of Pyridine Derivatives
- Application : The synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine Hydrochloride from 2,3,5-trimethylpyridine is detailed in a study by (Dai Gui, 2004). This process involves multiple steps including N-oxidation, nitration, and methoxylation.
Heterocyclic Schiff Bases and Anticonvulsant Activity
- Application : The synthesis and characterization of novel Schiff bases of 3-aminomethyl pyridine, including their anticonvulsant activity, were researched by (Pandey & Srivastava, 2011). This research highlights the potential of these compounds in seizure protection.
Quinoline Derivatives with Antimicrobial Activities
- Application : A study by (Thomas, Adhikari, & Shetty, 2010) discusses the synthesis of quinoline derivatives with methanamine components for antimicrobial applications. The compounds exhibited moderate to very good antibacterial and antifungal activities.
Serotonin 5-HT1A Receptor-Biased Agonists
- Application : Novel derivatives, including those containing methanamine, were designed as serotonin 5-HT1A receptor-biased agonists with potential antidepressant activity, as investigated by (Sniecikowska et al., 2019). These compounds showed high affinity and selectivity for the 5-HT1A receptor.
Luminescence Properties in Copper(I) Complexes
- Application : The synthesis of N,N′,S donor ligands and their Cu(I) complexes with potential applications in luminescence was studied by (Gennari, Lanfranchi, & Marchiò, 2009). The research highlights how the coordination behavior of the ligands affects the nuclearity and luminescence of the complexes.
Safety And Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319-H335 , indicating that it can be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P280-P301+P312-P302+P352-P305+P351+P338 , suggesting measures to prevent exposure and procedures to follow in case of exposure .
Propiedades
IUPAC Name |
(4-methoxy-3,5-dimethylpyridin-2-yl)methanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O.2ClH/c1-6-5-11-8(4-10)7(2)9(6)12-3;;/h5H,4,10H2,1-3H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRNORDXRWAXBNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=C1OC)C)CN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methoxy-3,5-dimethylpyridin-2-yl)methanamine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



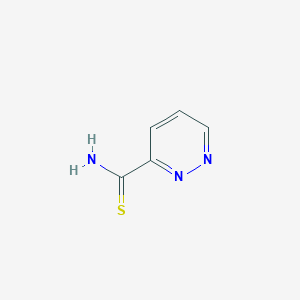
![Methyl 7-amino-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1418363.png)


![Ethyl imidazo[1,2-a]pyridine-7-carboxylate hydrochloride](/img/structure/B1418369.png)
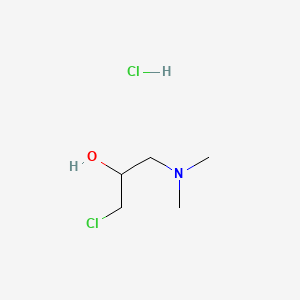
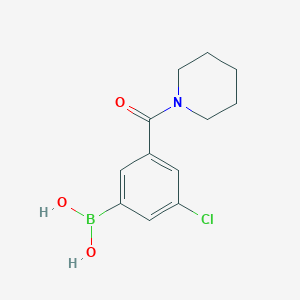
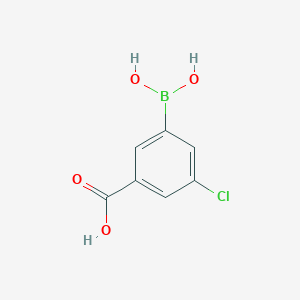
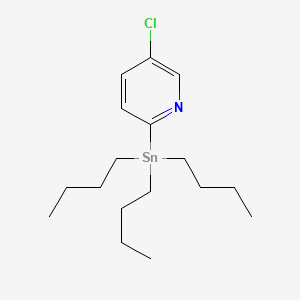
![Methyl-(5-phenyl-[1,3,4]oxadiazol-2-ylmethyl)-amine hydrochloride](/img/structure/B1418377.png)
